4-Iodo-1-butyne
Overview
Description
4-Iodo-1-butyne is an organic compound with the molecular formula C₄H₅I. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The compound is notable for its iodine atom attached to the terminal carbon of the butyne chain. This structure imparts unique reactivity and properties to the molecule, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-1-butyne can be synthesized through several methods. One common approach involves the iodination of 1-butyne. This reaction typically uses iodine (I₂) in the presence of a catalyst such as copper(I) iodide (CuI) and a base like potassium carbonate (K₂CO₃). The reaction proceeds under mild conditions, often at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1-butyne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The triple bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to yield alkanes or alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Addition: Halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) in the presence of catalysts.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of azides, thiols, or other substituted alkynes.
Addition: Formation of dihalides or haloalkenes.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
4-Iodo-1-butyne has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-Iodo-1-butyne in chemical reactions involves the activation of the carbon-carbon triple bond and the iodine atom. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds. The triple bond can undergo addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. The compound’s reactivity is influenced by the electronic and steric effects of the iodine atom and the alkyne moiety.
Comparison with Similar Compounds
1-Iodo-2-butyne: Similar structure but with the iodine atom on the second carbon.
4-Bromo-1-butyne: Bromine atom instead of iodine, leading to different reactivity.
4-Chloro-1-butyne: Chlorine atom instead of iodine, with distinct chemical properties.
Uniqueness of 4-Iodo-1-butyne: this compound is unique due to the presence of the iodine atom, which imparts higher reactivity compared to bromine or chlorine analogs. The iodine atom’s larger size and lower bond dissociation energy make it a better leaving group, facilitating various substitution and addition reactions. This unique reactivity makes this compound a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
4-iodobut-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5I/c1-2-3-4-5/h1H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLSTFIXVDSVNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454608 | |
Record name | 1-Butyne, 4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43001-25-8 | |
Record name | 1-Butyne, 4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-1-butyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-iodo-1-butyne in the synthesis of Juvenile Hormone analogs, and how does its structure facilitate this role?
A: this compound serves as a crucial building block for constructing the triene system found in juvenile hormones []. Its structure, containing both an iodine atom and a terminal alkyne group, enables its participation in specific reactions that facilitate chain elongation.
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